UDP-6-Azido-Galactose

Glycobiology Chemoenzymatic Synthesis Glycosyltransferase Engineering

Researchers requiring bioorthogonal tagging of terminal GlcNAc-bearing glycans face a critical limitation: native UDP-Galactose lacks a chemical reporter, while UDP-6-azido-GalNAc targets O-GalNAc pathways, producing misidentified glycosylation patterns. UDP-6-Azido-Galactose (CAS 868141-12-2) resolves this by serving as a bona fide donor substrate for β-1,4-galactosyltransferase (GalT), enabling selective enzymatic installation of an azide handle at terminal GlcNAc residues on N-glycans and glycolipids. • Enables CuAAC/SPAAC click chemistry with fluorescent alkynes or biotin probes for detection, enrichment, and imaging. • Validated in one-pot enzymatic synthesis of azido-Gb3 analogs for Anderson-Fabry disease research (up to 70% substrate conversion). • Suitable for metabolic labeling of cell-surface glycans in live-cell imaging workflows.

Molecular Formula C15H23N5O16P2
Molecular Weight 591.31 g/mol
Cat. No. B14901684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-6-Azido-Galactose
Molecular FormulaC15H23N5O16P2
Molecular Weight591.31 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CN=[N+]=[N-])O)O)O)O)O
InChIInChI=1S/C15H23N5O16P2/c16-19-17-3-5-8(22)10(24)12(26)14(34-5)35-38(30,31)36-37(28,29)32-4-6-9(23)11(25)13(33-6)20-2-1-7(21)18-15(20)27/h1-2,5-6,8-14,22-26H,3-4H2,(H,28,29)(H,30,31)(H,18,21,27)/t5-,6-,8+,9-,10+,11-,12-,13-,14?/m1/s1
InChIKeyYLSUUMDTTUVTGP-LNYDKVEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UDP-6-Azido-Galactose: Technical Specifications & Procurement


UDP-6-Azido-Galactose (UDP-6AzGal; CAS 868141-12-2) is a synthetically modified uridine diphosphate sugar nucleotide, wherein the primary C6-hydroxyl group of the galactose moiety is replaced by an azido (-N₃) functional group [1]. This compound serves as an unnatural galactosyl donor substrate for specific glycosyltransferases, including commercially available bovine β-1,4-galactosyltransferase (GalT) [2]. Its defining feature is the bioorthogonal azide handle, which enables selective conjugation to alkyne- or phosphine-functionalized probes via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) and Staudinger ligation, respectively [1].

Why UDP-6-Azido-Galactose Is Not a Generic Substitute


Substituting UDP-6-Azido-Galactose with other UDP-sugar analogs (e.g., UDP-6-azido-GalNAc or UDP-GlcNAz) or native UDP-Galactose fails to meet the core experimental requirement for bioorthogonal reactivity at the terminal galactose residue. Native UDP-Galactose lacks the azide handle required for downstream click chemistry, precluding its use in any labeling or capture workflow [1]. Conversely, while UDP-6-azido-GalNAc shares the C6-azido modification, its N-acetylgalactosamine moiety alters enzyme recognition; it is a substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) involved in O-GalNAc glycosylation, not β-1,4-galactosyltransferases (GalT) that transfer galactose [2]. This divergent enzyme specificity means that substituting UDP-6-azido-GalNAc for UDP-6-Azido-Galactose would result in labeling of O-GalNAc glycans on mucins rather than terminal GlcNAc-containing N-glycans and glycolipids, leading to a completely different biological output and misidentified glycosylation patterns .

Quantitative Evidence for UDP-6-Azido-Galactose Performance


Enzymatic Synthesis Efficiency vs. Wild-Type Enzymes

UDP-6-Azido-Galactose production using engineered enzyme variants (GalK-E37S, GalU-D133V) demonstrates a 3- to 6-fold increase in synthesis efficiency compared to wild-type enzymes. Coupled enzymatic reactions achieve a conversion yield of ~90% for the target compound [1]. This is a substantial improvement over wild-type enzyme performance, which was not optimized for the azido-substituted substrate.

Glycobiology Chemoenzymatic Synthesis Glycosyltransferase Engineering

Verified Donor for β-1,4-Galactosyltransferase

UDP-6-Azido-Galactose is an active donor substrate for commercially available bovine β-1,4-galactosyltransferase (GalT), enabling the specific transfer of the 6-azido-galactose moiety to terminal N-acetylglucosamine (GlcNAc) residues on glycoproteins. The study demonstrates successful tagging of glycoproteins from cell lysates using a biotinylated Staudinger-Bertozzi probe following enzymatic transfer [1]. This confirms functional bioorthogonal reactivity is retained post-transfer.

Glycoprotein Labeling Glycosyltransferase Assay Bioorthogonal Chemistry

Production of Azido-Gb3 Glycoconjugate Analogs

UDP-6-Azido-Galactose serves as the galactosyl donor for the α-1,4-galactosyltransferase LgtC, enabling the synthesis of azido-functionalized globotriaosylceramide (Gb3) analogs, specifically azido-globotriose and lyso-AzGb3, with substrate conversion rates of up to 70% [1]. This demonstrates its utility in producing complex, biologically relevant glycoconjugates for functional studies.

Glycosphingolipid Fabry Disease Metabolic Engineering

Applications of UDP-6-Azido-Galactose in Glycobiology


Chemoenzymatic Labeling of Terminal GlcNAc on Glycoproteins

UDP-6-Azido-Galactose is the preferred reagent for selectively tagging glycoproteins bearing terminal N-acetylglucosamine (GlcNAc) residues, such as those found on N-glycans and glycolipids. It serves as the donor substrate for commercially available bovine β-1,4-galactosyltransferase (GalT), enabling the enzymatic transfer of a 6-azido-galactose moiety onto these GlcNAc acceptors [1]. The installed azide group then functions as a chemical reporter for subsequent detection, enrichment, or imaging using bioorthogonal click chemistry with fluorescent alkynes or biotin probes .

Synthesis of Azido-Gb3 Probes for Fabry Disease Research

Researchers studying the lysosomal storage disorder Anderson-Fabry disease, characterized by Gb3 accumulation, utilize UDP-6-Azido-Galactose for the enzymatic synthesis of azido-Gb3 analogs [1]. In optimized one-pot cascades using engineered enzyme variants (GalK-E37S, GalU-D133V, LgtC-Q187S), UDP-6-Azido-Galactose is produced in situ and incorporated into azido-globotriose and lyso-AzGb3 with up to 70% substrate conversion . These azido-Gb3 analogs act as precursors for generating tagged glycosphingolipids to study membrane dynamics and Gb3 localization [2].

Metabolic Glycan Labeling in Live Cells

UDP-6-Azido-Galactose is employed in metabolic labeling strategies to track and image galactose-containing glycoconjugates within living cells. When supplied exogenously or generated intracellularly, the azido-modified sugar nucleotide is utilized by endogenous glycosyltransferases, incorporating the 6-azido-galactose into nascent glycoproteins and glycolipids [1]. The resulting azido-labeled cell surface glycans can be visualized and quantified by fluorescence microscopy or flow cytometry following CuAAC click reaction with fluorescent probes, providing real-time insight into glycosylation dynamics .

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